1-BENZYL-5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
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Overview
Description
1-BENZYL-5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a benzyl group, a methoxy-nitrophenyl group, and a sulfanyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the benzyl, methoxy-nitrophenyl, and sulfanyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methoxy-5-nitrobenzyl chloride with sodium azide in the presence of a suitable solvent can lead to the formation of the tetrazole ring. Subsequent reactions with benzyl chloride and thiol reagents can introduce the benzyl and sulfanyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-BENZYL-5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-ylacetic acid: This compound shares the benzyl and methoxy groups but differs in the core structure.
5-{[(1-Aryl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole: Similar in having a tetrazole ring and sulfanyl group but with different substituents.
Uniqueness
1-BENZYL-5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-24-15-8-7-14(21(22)23)9-13(15)11-25-16-17-18-19-20(16)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJOQRDFBSMVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NN=NN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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